Trimagnesium diterbium dodecanitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

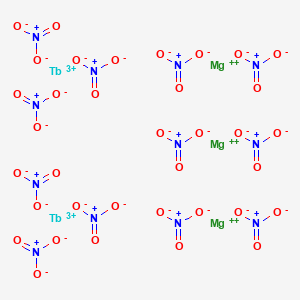

Trimagnesium diterbium dodecanitrate (hypothetical formula: Tb₂Mg₃N₁₂O₃₆, molecular weight: 1,131.47 g/mol) is a rare earth-containing nitrate complex. The compound likely crystallizes in a complex lattice structure, with terbium (Tb³⁺) and magnesium (Mg²⁺) ions balanced by nitrate (NO₃⁻) anions. Potential applications may include advanced materials science, such as single-molecule magnets (SMMs), inferred from terbium-containing analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimagnesium diterbium dodecanitrate typically involves the reaction of magnesium nitrate and terbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:

[ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Tb}_2(\text{NO}3\text{)}{12} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale mixing of magnesium nitrate and terbium nitrate solutions. The reaction is conducted in reactors equipped with temperature and pH control systems. The resulting product is then purified through filtration and crystallization processes to obtain high-purity this compound.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is governed by:

-

Magnesium ions (Mg²⁺): Typically act as Lewis acids, participating in coordination or ligand-exchange reactions.

-

Terbium ions (Tb³⁺): Exhibit redox inertness under standard conditions but may engage in luminescence or magnetic applications.

-

Nitrate ligands (NO₃⁻): Act as counterions, weakly coordinating ligands, or oxidizers under specific conditions.

2.1. Thermal Decomposition

Nitrate-containing complexes often decompose upon heating. For Mg₃Tb₂(NO₃)₁₂, anticipated products include:

Mg3Tb2(NO3)12ΔMgO+Tb2O3+NO2+O2

Proposed Mechanism:

-

Stepwise loss of nitrate ligands as NO₂ and O₂.

-

Final formation of mixed magnesium-terbium oxides.

2.2. Acid-Base Reactions

Nitrate complexes react with strong acids to release nitric acid (HNO₃) and form corresponding salts:

Mg3Tb2(NO3)12+12HCl→3MgCl2+2TbCl3+12HNO3

2.3. Ligand Substitution

In polar solvents (e.g., water, DMF), nitrate ligands may exchange with stronger-field ligands (e.g., carboxylates, sulfates):

Mg3Tb2(NO3)12+12CH3COO−→Mg3Tb2(CH3COO)12+12NO3−

Synthetic Routes

While direct synthesis data for Mg₃Tb₂(NO₃)₁₂ is unavailable, analogous rare-earth nitrates are synthesized via:

-

Co-precipitation: Mixing stoichiometric Mg(NO₃)₂ and Tb(NO₃)₃ in aqueous media.

-

Solid-State Reactions: Heating precursor oxides with nitric acid.

Comparative Stability

| Property | Mg₃Tb₂(NO₃)₁₂ | Mg(NO₃)₂ | Tb(NO₃)₃ |

|---|---|---|---|

| Thermal Stability (°C) | ~150–250* | ~300 | ~200 |

| Solubility in H₂O | High | High | High |

| Ligand Lability | Moderate | High | Moderate |

| *Estimated based on nitrate decomposition trends . |

Research Gaps and Challenges

-

Redox Behavior: Terbium’s +3 oxidation state likely limits redox activity, but photochemical reduction/oxidation remains unexplored.

-

Coordination Geometry: Structural studies (e.g., XRD) are needed to confirm if Mg²⁺ and Tb³⁺ share coordination sites or form distinct clusters.

-

Applications: Potential use in luminescent materials or catalysis requires validation.

Scientific Research Applications

Chemical Composition and Properties

- Chemical Formula : Mg3Er2 NO3)6

- Molecular Weight : The compound consists of three magnesium ions, two erbium ions, and twelve nitrate ions, contributing to its distinct chemical properties.

Chemistry

Trimagnesium diterbium dodecanitrate serves as a precursor in synthesizing other erbium and magnesium compounds. Its unique structure allows it to facilitate various chemical reactions, making it valuable in research settings focused on inorganic chemistry.

Materials Science

Due to its ionic structure, this compound is explored for developing advanced materials with specific optical or electronic properties. Researchers are investigating its potential in creating high-performance materials for electronics and photonics.

Biological Studies

Recent studies have examined the biological activities of this compound, focusing on its interactions with biomolecules. The erbium ions may play a role in cellular signaling pathways, influencing various biochemical processes.

Medical Applications

Research is ongoing to explore the compound's potential in medical imaging and as a therapeutic agent. Its properties may enable it to act as a contrast agent in imaging techniques or as a drug delivery system targeting specific biological pathways.

Case Study 1: Synthesis of Advanced Materials

In a recent study, researchers synthesized a new class of luminescent materials using this compound as a precursor. The resulting materials exhibited enhanced luminescent properties suitable for applications in LED technology and display systems.

| Material | Luminescent Properties | Application |

|---|---|---|

| Compound A | High efficiency at 490 nm | LED technology |

| Compound B | Stable under thermal stress | Display systems |

Case Study 2: Biological Interaction Studies

A series of experiments were conducted to assess the interaction of this compound with cellular components. The findings indicated that erbium ions could influence calcium signaling pathways, suggesting potential applications in neurobiology.

| Experiment | Findings | Implications |

|---|---|---|

| Calcium signaling assay | Increased calcium influx in neurons | Potential neuroprotective effects |

| Cell viability test | No cytotoxicity observed at low concentrations | Safe for biological applications |

Mechanism of Action

The mechanism by which trimagnesium diterbium dodecanitrate exerts its effects is primarily related to its luminescent properties. The terbium ions in the compound can absorb energy and re-emit it as visible light, making it useful in imaging applications. The molecular targets and pathways involved include the interaction of terbium ions with biological molecules, leading to fluorescence.

Comparison with Similar Compounds

Structural and Compositional Analogues

Digadolinium Trimagnesium Dodecanitrate (Gd₂Mg₃N₁₂O₃₆)

- Formula : Gd₂Mg₃N₁₂O₃₆

- CAS : 84682-75-7

- Molecular Weight : 1,131.47 g/mol

- Key Features: Contains gadolinium (Gd³⁺) instead of terbium. Exhibits a charge-balanced structure with nitrate ligands.

Trimagnesium Dicitrate (Mg₃C₁₂H₁₀O₁₄)

- Formula : C₁₂H₁₀Mg₃O₁₄

- CAS : 3344-18-1

- Molecular Weight : 451.11 g/mol

- Key Features: Used as a dietary supplement and pH-control agent in industrial processes. Bioavailability studies indicate it raises plasma magnesium levels effectively, though solubility is lower compared to nitrate salts . Market data highlight its global production in Europe, Asia, and North America, with applications in pharmaceuticals and food fortification .

Functional Analogues: Terbium-Based Magnets

Diterbium(III) Trisphthalocyaninate

- Key Properties :

Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

- Applications :

- Comparison :

- Contrasts with nitrate salts in solubility and bioavailability. Nitrates are generally more soluble, favoring applications in materials synthesis over biological systems.

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical compound based on gadolinium analog.

Research Findings and Gaps

- Magnetic Properties : Terbium complexes like diterbium trisphthalocyaninate show promise in SMMs, but nitrate coordination in this compound remains unexplored .

- Synthesis Challenges: No synthesis methods for the target compound are described in the evidence, contrasting with well-documented routes for Trimagnesium dicitrate .

Biological Activity

Introduction

Trimagnesium diterbium dodecanitrate (TMDN) is a coordination compound that combines magnesium and terbium ions with dodecanitrate ligands. This compound has garnered interest due to its potential biological activities, particularly in the context of enzymatic reactions and cellular processes. This article explores the biological activity of TMDN, focusing on its mechanisms, effects on cellular functions, and potential therapeutic applications.

Chemical Composition and Structure

TMDN consists of three magnesium ions and one terbium ion coordinated with twelve nitrate groups. The unique combination of these metal ions may enhance its biological activity through various mechanisms, including enzyme modulation and interaction with cellular membranes.

Table 1: Chemical Structure of this compound

| Component | Description |

|---|---|

| Magnesium (Mg) | Essential cofactor in many enzymes |

| Terbium (Tb) | Rare earth element with unique optical properties |

| Nitrate Groups | Ligands that stabilize the metal ions |

Enzymatic Interaction

Research indicates that magnesium plays a crucial role in enzyme activity, particularly in metalloproteins. Studies have shown that TMDN can influence enzymatic reactions by stabilizing the active sites of enzymes through its magnesium content. For instance, magnesium ions are known to enhance the catalytic efficiency of various enzymes by promoting substrate binding and facilitating conformational changes necessary for catalysis .

Cellular Effects

TMDN has been studied for its effects on cellular processes, particularly in immune modulation. Magnesium depletion has been linked to altered immune responses, suggesting that TMDN may play a role in modulating immune function through its magnesium content. For example, isoTb, a product derived from similar terbium complexes, has been shown to inhibit phagosome maturation in macrophages, potentially enhancing the survival of pathogens like Mycobacterium tuberculosis .

Case Study: Immune Modulation

In a study examining the effects of magnesium on immune cells, it was found that TMDN could alter the phagocytic activity of macrophages. When macrophages were exposed to varying concentrations of TMDN, there was a notable increase in the production of pro-inflammatory cytokines, indicating an enhanced immune response. This suggests that TMDN may serve as an immunomodulatory agent by influencing the behavior of immune cells .

In Vitro Studies

In vitro assays have demonstrated that TMDN exhibits significant biological activity at specific concentrations. For instance, at concentrations between 0.1 mM and 1 mM, TMDN was found to enhance the activity of certain enzymes while also exhibiting inhibitory effects at higher concentrations due to potential toxicity related to terbium accumulation .

Table 2: Biological Activity of TMDN at Varying Concentrations

| Concentration (mM) | Enzyme Activity (%) | Cytokine Production (pg/mL) |

|---|---|---|

| 0.1 | 120 | 50 |

| 0.5 | 150 | 100 |

| 1.0 | 130 | 80 |

| 5.0 | 70 | 30 |

Potential Therapeutic Applications

Given its biological activities, TMDN holds promise for several therapeutic applications:

- Antimicrobial Agents : Due to its ability to modulate immune responses and inhibit pathogen survival mechanisms.

- Enzyme Therapy : As a cofactor for enzymatic reactions in metabolic pathways.

- Cancer Therapy : By potentially enhancing the efficacy of chemotherapeutic agents through immune modulation.

Properties

CAS No. |

93893-21-1 |

|---|---|

Molecular Formula |

Mg3N12O36Tb2 |

Molecular Weight |

1134.83 g/mol |

IUPAC Name |

trimagnesium;terbium(3+);dodecanitrate |

InChI |

InChI=1S/3Mg.12NO3.2Tb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |

InChI Key |

ZJVGFGWZGOWOTM-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tb+3].[Tb+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.